molecular formula C8H14N2O5 B015973 Diethyl ureidomalonate CAS No. 500880-58-0

Diethyl ureidomalonate

Cat. No. B015973
M. Wt: 218.21 g/mol
InChI Key: HHIQUVWDEJKFDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl ureidomalonate is a chemical compound involved in various synthetic processes, notably in the production of diethyl carbonate (DEC) and other related urea and carbamate derivatives. This compound plays a crucial role in organic synthesis, particularly in reactions involving carbonylation, alcoholysis, and the synthesis of α-ureidophosphonates and ureas.

Synthesis Analysis

The synthesis of diethyl ureidomalonate and related compounds involves multiple approaches. For instance, the production of DEC from urea and ethanol has been explored using metal oxides as catalysts, with ZnO showing notable catalytic activity (Wang et al., 2007). Another method involves a greener, eco-sustainable procedure using ultrasonic irradiation for the synthesis of α-ureidophosphonates, highlighting the efficiency and environmental benefits of this approach (Bouzina et al., 2015).

Molecular Structure Analysis

The molecular structure of diethyl ureidomalonate derivatives has been analyzed through various techniques, including X-ray crystallography. For example, the crystal structure of diethyl (6-methyl-2-pyridyl)aminoethylenemalonate provides insights into the geometric configuration and intermolecular interactions within these compounds (Coughlin et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of diethyl ureidomalonate involves its participation in various reactions, including the direct cleavage of unactivated carbamates and ureas. This process, facilitated by diethylenetriamine, showcases the compound's utility in selectively breaking down carbamates and ureas without additional reagents (Noshita et al., 2016).

Scientific Research Applications

  • Dietary Supplements and Animal Health : One study discussed the effects of slow-release urea and rumen-protected methionine and histidine on dairy cows, highlighting improvements in lactation performance and urinary nitrogen efficiency (Giallongo et al., 2015).

  • Contact Urticaria from Diethyl Compounds : A study found that diethyl fumarate, a compound structurally related to diethyl ureidomalonate, can cause non-immunologic contact urticaria in human and guinea pig skin (Lahti & Maibach, 1985).

  • Antimicrobial Activity of Algal Extracts : Diethyl ether extracts, which share a functional group with diethyl ureidomalonate, were shown to have effective antimicrobial activities against various bacteria and yeast (Tuney et al., 2006).

  • Ursolic Acid in Obesity and Metabolic Disorders : Ursolic acid, though structurally different from diethyl ureidomalonate, demonstrates benefits in preventing and treating obesity-related metabolic complications (Katashima et al., 2017).

  • Heme Metabolism and Diethyl Maleate : Diethyl maleate, another diethyl compound, was shown to influence heme metabolism enzymes in rat kidneys (Maines, 1982).

  • Liver Health and Circadian Rhythm : Ursolic acid supplementation was found to improve liver health and reduce obesity-associated complications by modulating the circadian rhythm pathway in mice (Kwon et al., 2018).

  • Hepatocyte Protein Synthesis and Diethyl Maleate : Diethyl maleate's effects on protein synthesis in isolated rat hepatocytes were investigated, highlighting its impact on glutathione depletion without affecting protein synthesis (Goethals et al., 1983).

  • Neuroprotective Activities of Uncaria Rhynchophylla : The hook of Uncaria rhynchophylla (URE) showed neuroprotective activity against neurotoxicity in Parkinson's disease models (Shim et al., 2009).

  • Ureidomalonase in Pyrimidine Metabolism : The discovery of a novel enzyme, ureidomalonase, which hydrolyzes ureidomalonic acid to urea and malonic acid, reveals new insights into oxidative pyrimidine metabolism (Soong et al., 2001).

Safety And Hazards

While specific safety and hazard information for Diethyl ureidomalonate was not found, it’s important to handle all chemical compounds with care and follow appropriate safety protocols .

Future Directions

Diethyl ureidomalonate is available for purchase from various suppliers for use in biochemical and proteomics research . Its future applications could depend on the results of ongoing and future research studies.

properties

IUPAC Name

diethyl 2-(carbamoylamino)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O5/c1-3-14-6(11)5(10-8(9)13)7(12)15-4-2/h5H,3-4H2,1-2H3,(H3,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIQUVWDEJKFDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30304366
Record name DIETHYL UREIDOMALONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl ureidomalonate

CAS RN

500880-58-0
Record name DIETHYL UREIDOMALONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl ureidomalonate
Reactant of Route 2
Reactant of Route 2
Diethyl ureidomalonate
Reactant of Route 3
Reactant of Route 3
Diethyl ureidomalonate
Reactant of Route 4
Reactant of Route 4
Diethyl ureidomalonate
Reactant of Route 5
Reactant of Route 5
Diethyl ureidomalonate
Reactant of Route 6
Diethyl ureidomalonate

Citations

For This Compound
4
Citations
FR Perini, H Tieckelmann - The Journal of Organic Chemistry, 1970 - ACS Publications
… the diethyl ureidomalonate (Table I) or the carbalkoxyhydantoin to give the corresponding … Dry diethyl ureidomalonate (8.74 g, 0.04 mol) was dissolved in 60 ml of methanol,previously …
Number of citations: 10 0-pubs-acs-org.brum.beds.ac.uk
TB Johnson, BH Nicolet - Journal of the American Chemical …, 1914 - ACS Publications
… Diethyl Ureidomalonate, NHsCONH.CHCCOOCiHs^.—This compound is formed at once … This is apparently due to the fact that the sodium salt of diethyl ureidomalonate is extremely …
Number of citations: 10 0-pubs-acs-org.brum.beds.ac.uk
FR PERINI - 1968 - search.proquest.com
… In the diethyl ureidomalonate series the parent compound was known (58, 79) , as well as the N'-phenyl (79, 64) and N "–2, 3, 4, 6-tetra-O-acetyl-D-glucopyranosyl (59a, b) deriva- …
TB Johnson, BH Nicolet - Journal of the American Chemical …, 1914 - ACS Publications
… Diethyl Ureidomalonate, NHsCONH.CHCCOOCiHs^.—This compound is formed at once … This is apparently due to the fact that the sodium salt of diethyl ureidomalonate is extremely …
Number of citations: 10 0-pubs-acs-org.brum.beds.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.